molecular formula C33H42O9 B1246920 Pubescene A

Pubescene A

Cat. No. B1246920
M. Wt: 582.7 g/mol
InChI Key: JSOAFQKLCNPXBN-BIUGUXEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pubescene A is a natural product found in Euphorbia hirsuta and Euphorbia platyphyllos with data available.

Scientific Research Applications

Multidrug Resistance Reversing Activity Pubescene A, a macrocyclic jatrophane diterpene polyester, has been isolated from the Euphorbia pubescens plant. This compound demonstrates significant activity in reversing multidrug resistance (MDR) in mouse lymphoma cells. This finding is crucial as MDR is a major obstacle in cancer treatment. The effectiveness of this compound in this regard surpasses that of the positive control, verapamil, indicating its potential as a promising agent in combating MDR in cancer therapies (Valente et al., 2004).

Cancer Cell Growth Inhibition In another study, this compound exhibited moderate inhibitory effects on the growth of the NCI-H460 human lung cancer cell line. This suggests that this compound and related compounds could be valuable in developing new treatments for certain types of cancer. Notably, this compound did not significantly affect the mitogenic response of human lymphocytes to PHA, indicating a degree of selectivity in its action (Valente et al., 2003).

Antibacterial and Antitumor Properties Additional research on this compound reveals that it, along with other related compounds, shows moderate inhibitory effects on various human tumor cell lines, including MCF-7, NCI-H460, and SF-268. Moreover, some of these compounds also exhibit significant antibacterial activity against Staphylococcus aureus, expanding the potential applications of this compound in both oncology and infectious diseases (Valente et al., 2004).

properties

Molecular Formula

C33H42O9

Molecular Weight

582.7 g/mol

IUPAC Name

[(1S,2S,3aR,5E,9R,11R,12E,13aS)-1,3a,9-triacetyloxy-2,5,8,8,12-pentamethyl-4-oxo-1,2,3,7,9,10,11,13a-octahydrocyclopenta[12]annulen-11-yl] benzoate

InChI

InChI=1S/C33H42O9/c1-19-14-15-32(7,8)28(39-22(4)34)17-27(41-31(38)25-12-10-9-11-13-25)20(2)16-26-29(40-23(5)35)21(3)18-33(26,30(19)37)42-24(6)36/h9-14,16,21,26-29H,15,17-18H2,1-8H3/b19-14+,20-16+/t21-,26-,27+,28+,29-,33+/m0/s1

InChI Key

JSOAFQKLCNPXBN-BIUGUXEISA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C)/C=C(/[C@@H](C[C@H](C(C/C=C(/C2=O)\C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)\C)OC(=O)C

Canonical SMILES

CC1CC2(C(C1OC(=O)C)C=C(C(CC(C(CC=C(C2=O)C)(C)C)OC(=O)C)OC(=O)C3=CC=CC=C3)C)OC(=O)C

synonyms

pubescene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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